molecular formula C23H26ClN B1672497 Fendiline hydrochloride CAS No. 13636-18-5

Fendiline hydrochloride

Cat. No.: B1672497
CAS No.: 13636-18-5
M. Wt: 351.9 g/mol
InChI Key: NJXWZWXCHBNOOG-UHFFFAOYSA-N
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Description

Fendiline hydrochloride is a nonselective calcium channel blocker primarily used as a coronary vasodilator. It inhibits calcium function in muscle cells during excitation-contraction coupling and has been proposed as an antiarrhythmic and antianginal agent .

Scientific Research Applications

Mechanism of Action

Target of Action

Fendiline hydrochloride primarily targets the calcium channels in muscle cells . It is a coronary vasodilator that inhibits calcium function in muscle cells in excitation-contraction coupling . This means that this compound interferes with the process by which the electrical signals that cause muscle contraction are coupled with the actual contraction itself .

Mode of Action

This compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition of calcium function in muscle cells disrupts the excitation-contraction coupling process, which can have various effects depending on the specific type of muscle cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium function in muscle cells, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction .

Pharmacokinetics

The pharmacokinetics of this compound reveal a slow onset of action and a long half-life . This means that it takes some time for the drug to start working after administration, but its effects can last for a long time . The drug is extensively metabolized, and only a small percentage of the administered dose is excreted via the urine and feces within five days .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal muscle cell function . By inhibiting calcium function in these cells, this compound can prevent muscle contraction, leading to its use as a coronary vasodilator .

Safety and Hazards

Fendiline hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . The administration of fendiline might be a possible novel therapeutic approach to increase cisplatin efficacy in aggressive and poorly responsive neuroblastoma cases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fendiline hydrochloride involves the reaction of 3,3-diphenylpropylamine with 1-phenylethyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as vacuum-drying and freeze-drying are employed to obtain the final product in a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: Fendiline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products:

Comparison with Similar Compounds

    Verapamil: Another calcium channel blocker used for similar indications.

    Diltiazem: A calcium channel blocker with both vasodilatory and antiarrhythmic properties.

    Nifedipine: Primarily used for its vasodilatory effects in treating hypertension and angina.

Uniqueness of Fendiline Hydrochloride: this compound is unique due to its nonselective action on calcium channels and its additional role in enhancing chemotherapeutic efficacy in cancer treatment. Unlike other calcium channel blockers, this compound has shown potential in reducing multidrug resistance in neuroblastoma cells .

Properties

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXWZWXCHBNOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045860
Record name Fendiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13636-18-5
Record name Phenoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENDILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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